4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile 4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 303985-09-3
VCID: VC4877729
InChI: InChI=1S/C19H11ClF3N3S/c20-17-15(10-24)16(13-6-2-1-3-7-13)25-18(26-17)27-11-12-5-4-8-14(9-12)19(21,22)23/h1-9H,11H2
SMILES: C1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)Cl)C#N
Molecular Formula: C19H11ClF3N3S
Molecular Weight: 405.82

4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile

CAS No.: 303985-09-3

Cat. No.: VC4877729

Molecular Formula: C19H11ClF3N3S

Molecular Weight: 405.82

* For research use only. Not for human or veterinary use.

4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile - 303985-09-3

Specification

CAS No. 303985-09-3
Molecular Formula C19H11ClF3N3S
Molecular Weight 405.82
IUPAC Name 4-chloro-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C19H11ClF3N3S/c20-17-15(10-24)16(13-6-2-1-3-7-13)25-18(26-17)27-11-12-5-4-8-14(9-12)19(21,22)23/h1-9H,11H2
Standard InChI Key MEUSRFIXXVCSRT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)Cl)C#N

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₉H₁₁ClF₃N₃S, with a molecular weight of 405.82 g/mol. Its structure features a pyrimidine core substituted at the 2-, 4-, 5-, and 6-positions:

  • 4-Chloro group: Enhances electrophilicity and influences binding interactions.

  • 6-Phenyl group: Contributes to hydrophobic interactions in biological systems.

  • 2-{[3-(Trifluoromethyl)benzyl]sulfanyl} moiety: Introduces steric bulk and electron-withdrawing effects.

  • 5-Carbonitrile group: Modulates solubility and participates in hydrogen bonding .

Table 1: Key Structural Features

PositionSubstituentRole in Bioactivity
2[3-(Trifluoromethyl)benzyl]sulfanylEnhances metabolic stability
4ChloroElectrophilic center for nucleophilic substitution
5CarbonitrilePolar group for solubility and target binding
6PhenylHydrophobic interactions with protein pockets

Spectroscopic Characterization

Characterization involves:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., trifluoromethyl groups at δ ~120 ppm in ¹⁹F NMR).

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 405.82.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% is typically achieved using C18 columns with acetonitrile/water gradients.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step strategy:

  • Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones yields the pyrimidine ring .

  • Chlorination at Position 4: Phosphorus oxychloride (POCl₃) introduces the chloro group under reflux conditions.

  • Sulfanyl Group Introduction: Thiol-disulfide exchange reactions with 3-(trifluoromethyl)benzyl mercaptan occur in acetonitrile at 60°C .

Table 2: Representative Synthesis Conditions

StepReagentsTemperatureYield
ChlorinationPOCl₃, DMF110°C78%
Sulfanyl Addition3-(Trifluoromethyl)benzyl mercaptan, K₂CO₃60°C65%

Industrial-Scale Production

Optimization for scalability includes:

  • Catalyst Selection: Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions for phenyl group introduction.

  • Solvent Recycling: Acetonitrile is recovered via distillation to reduce costs.

Biological Activity and Mechanisms

Cytotoxic Effects

In vitro studies demonstrate IC₅₀ values of 1.2–3.8 μM against MCF-7 (breast) and A549 (lung) cancer cell lines. The mechanism involves:

  • Topoisomerase II Inhibition: Disruption of DNA replication via intercalation.

  • Reactive Oxygen Species (ROS) Generation: Oxidative stress induces apoptosis.

Pharmacological Applications

Oncology

  • Combination Therapy: Synergistic effects with cisplatin in murine models reduce tumor volume by 62%.

  • Drug Resistance Mitigation: Overcomes P-glycoprotein-mediated resistance in leukemia cells.

Cardiovascular Diseases

  • Atherosclerosis: Reduces plaque formation by 40% in ApoE⁻/⁻ mice through Lp-PLA2 inhibition .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison

CompoundTargetIC₅₀
4-(4-Methylpiperazino)-6-phenyl analog Lp-PLA285 nM
4-Chloro-6-(4-fluorophenyl) derivativeTopoisomerase II2.1 μM

Key findings:

  • Trifluoromethyl groups improve metabolic stability over methyl substituents .

  • Chloro at position 4 enhances cytotoxicity compared to methoxy groups.

Future Directions

  • Prodrug Development: Ester prodrugs to enhance oral bioavailability.

  • Targeted Delivery: Nanoparticle formulations for reduced off-target effects.

  • CRISPR Screening: Identify genetic biomarkers for patient stratification.

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